E3 Ligase Ligand-linker Conjugate 12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 12: is a heterobifunctional molecule that plays a crucial role in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to induce the degradation of specific proteins by bringing them into proximity with cellular E3 ubiquitin ligases. This compound consists of a ligand that binds to the target protein, a linker, and a ligand that binds to the E3 ubiquitin ligase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 12 involves several steps:
Ligand Synthesis: The ligand for the target protein is synthesized using standard organic synthesis techniques.
Linker Attachment: A suitable linker is attached to the ligand. This linker is designed to provide the necessary flexibility and distance between the target protein and the E3 ligase.
E3 Ligase Ligand Synthesis: The ligand for the E3 ligase is synthesized separately.
Conjugation: The ligand-linker and the E3 ligase ligand are conjugated to form the final heterobifunctional molecule.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput screening techniques to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: E3 Ligase Ligand-linker Conjugate 12 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target protein, facilitated by the E3 ligase.
Proteasomal Degradation: The ubiquitinated protein is then recognized and degraded by the proteasome.
Common Reagents and Conditions:
Reagents: Ubiquitin, E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, and E3 ubiquitin ligase.
Conditions: Physiological conditions, typically in a cellular environment.
Major Products: The major product of these reactions is the degraded target protein, which is broken down into smaller peptides and amino acids .
Wissenschaftliche Forschungsanwendungen
Chemistry: E3 Ligase Ligand-linker Conjugate 12 is used in chemical biology to study protein-protein interactions and the ubiquitin-proteasome system .
Biology: In biological research, this compound is used to investigate the role of specific proteins in cellular processes and to identify potential therapeutic targets .
Medicine: In medicine, this compound is being explored as a therapeutic agent for the treatment of diseases such as cancer, where the degradation of oncogenic proteins can inhibit tumor growth .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify and validate new drug targets .
Wirkmechanismus
E3 Ligase Ligand-linker Conjugate 12 functions by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for degradation by the proteasome. The degradation of the target protein leads to the modulation of cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Cereblon-based PROTACs: These compounds use cereblon as the E3 ligase ligand.
Von Hippel-Lindau-based PROTACs: These compounds use von Hippel-Lindau as the E3 ligase ligand.
Uniqueness: E3 Ligase Ligand-linker Conjugate 12 is unique in its ability to target specific proteins for degradation with high specificity and efficiency. Its design allows for the selective degradation of proteins that are otherwise difficult to target with traditional small-molecule inhibitors .
Eigenschaften
Molekularformel |
C30H39N5O6 |
---|---|
Molekulargewicht |
565.7 g/mol |
IUPAC-Name |
tert-butyl 4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-7-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C30H39N5O6/c1-29(2,3)41-28(40)33-11-8-19(9-12-33)15-32-13-10-30(16-32)17-34(18-30)20-4-5-21-22(14-20)27(39)35(26(21)38)23-6-7-24(36)31-25(23)37/h4-5,14,19,23H,6-13,15-18H2,1-3H3,(H,31,36,37) |
InChI-Schlüssel |
MNIWQJMBZLXBGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCC3(C2)CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.